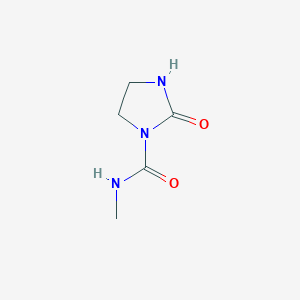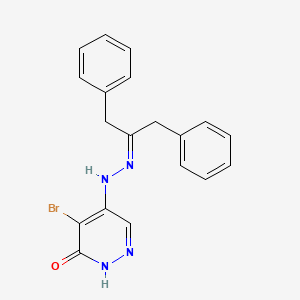![molecular formula C11H9Cl2NO2S B12920920 5-({[(2,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one CAS No. 89660-77-5](/img/structure/B12920920.png)
5-({[(2,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one is a synthetic organic compound characterized by the presence of an isoxazole ring substituted with a 2,4-dichlorobenzylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and hydroxylamine.
Introduction of the 2,4-Dichlorobenzylthio Group: The 2,4-dichlorobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting 2,4-dichlorobenzyl chloride with a thiol compound to form the desired thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and catalyst conditions.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the isoxazole ring or the thioether group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the 2,4-dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Conditions for substitution reactions may involve bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted derivatives at the 2,4-dichlorobenzyl group.
Applications De Recherche Scientifique
5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial or anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating the activity of enzymes or receptors involved in biological pathways.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazole: Similar structure but lacks the carbonyl group at the 3-position.
2,4-Dichlorobenzylthioisoxazole: Similar structure but with variations in the substitution pattern on the isoxazole ring.
Uniqueness
5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one is unique due to the presence of both the isoxazole ring and the 2,4-dichlorobenzylthio group, which confer specific chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
89660-77-5 |
|---|---|
Formule moléculaire |
C11H9Cl2NO2S |
Poids moléculaire |
290.2 g/mol |
Nom IUPAC |
5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H9Cl2NO2S/c12-8-2-1-7(10(13)3-8)5-17-6-9-4-11(15)14-16-9/h1-4H,5-6H2,(H,14,15) |
Clé InChI |
HLWVIZSSHOEFII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)CSCC2=CC(=O)NO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


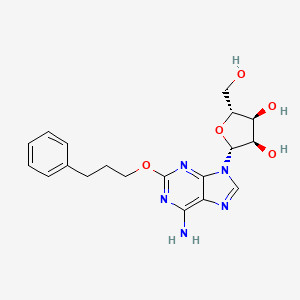


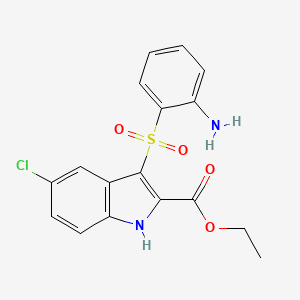
methanone](/img/structure/B12920857.png)
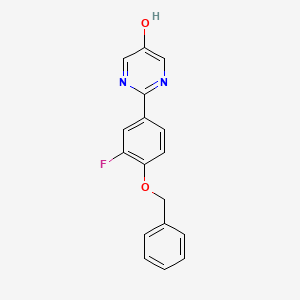
![2-Chloro-3-methyl-4-((1S,3S,5S)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12920864.png)

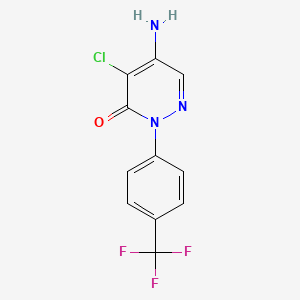
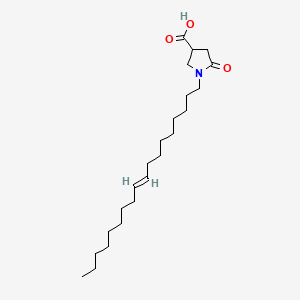
![3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12920882.png)

